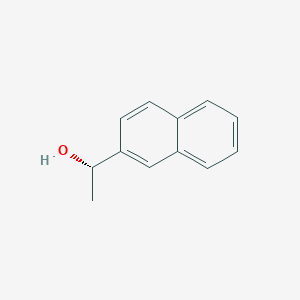

(S)-(-)-1-(2-Naphthyl)ethanol

CAS No.: 27544-18-9

Cat. No.: VC4618833

Molecular Formula: C12H12O

Molecular Weight: 172.227

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27544-18-9 |

|---|---|

| Molecular Formula | C12H12O |

| Molecular Weight | 172.227 |

| IUPAC Name | (1S)-1-naphthalen-2-ylethanol |

| Standard InChI | InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3/t9-/m0/s1 |

| Standard InChI Key | AXRKCRWZRKETCK-VIFPVBQESA-N |

| SMILES | CC(C1=CC2=CC=CC=C2C=C1)O |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

(S)-(-)-1-(2-Naphthyl)ethanol has the molecular formula C₁₂H₁₂O and a density of 1.113 g/cm³ . Its structure features a hydroxyl group attached to a chiral center bonded to a naphthalen-2-yl group. The compound’s melting point ranges from 70–71°C, while its boiling point is 316°C at 760 mmHg . The refractive index is -38° (C=1, MeOH), and it exhibits a flash point of 145.4°C .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 172.22 g/mol | |

| Melting Point | 70–71°C | |

| Boiling Point | 316°C at 760 mmHg | |

| Optical Rotation [α]²⁰/D | -35° to -42° (C=1, MeOH) | |

| Density | 1.113 g/cm³ |

Spectroscopic and Chromatographic Data

The compound’s exact mass is 172.08900 Da, with a PSA of 20.23 Ų and a LogP of 2.89 . Gas chromatography (GC) analyses confirm a purity ≥98%, and its enantiomeric excess (ee) reaches 99% in optimized syntheses .

Synthesis and Production Methods

Biocatalytic Resolution

The patent WO1999034010A1 details a stereoselective oxidation process using immobilized plant proteins (pea, soybean, oat) to resolve racemic 1-(2-naphthyl)ethanol . For example, oat protein selectively oxidizes the (R)-enantiomer to 2-acetonaphthone, leaving the (S)-enantiomer with 99% ee . Reaction conditions include:

Table 2: Biocatalytic Performance Across Substrates

| Protein Source | Substrate | Time (Days) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Oat | (rac)-1-(2-Naphthyl)ethanol | 4 | 50 | 99 |

| Soybean | (rac)-1-(4-Bromophenyl)ethanol | 2 | 54 | 88 |

| Pea | (rac)-1-(4-Chlorophenyl)ethanol | 8 | 57 | 96 |

Abiotic Reduction

Ji et al. (2021) demonstrated the enzymatic reduction of 2-acetonaphthone to (S)-(-)-1-(2-Naphthyl)ethanol using carbonic anhydrase and silanes, achieving high stereoselectivity under mild conditions. This method avoids traditional metal catalysts, aligning with green chemistry principles.

Applications in Pharmaceutical and Chemical Research

Chiral Building Block

The compound’s enantiopurity makes it a precursor for pharmaceuticals requiring specific stereochemistry. For instance, it is used in synthesizing inhibitors for UDP-glucuronosyltransferases (UGTs), enzymes critical in drug metabolism .

Enzymatic Studies

(S)-(-)-1-(2-Naphthyl)ethanol serves as a substrate to study UGT2B7 and UGT2B17 stereoselectivity, revealing preferential glucuronidation of the (S)-enantiomer . Such insights guide drug design to minimize metabolic inactivation.

Recent Advances and Future Directions

Immobilized Enzyme Technology

Reusing immobilized oat protein for five cycles maintained >95% ee, showcasing cost-effectiveness for industrial-scale production . Future research may optimize protein stability at higher temperatures.

Computational Modeling

Docking studies predict (S)-(-)-1-(2-Naphthyl)ethanol’s binding affinity to UGT active sites, aiding virtual screening for enzyme inhibitors . Machine learning models could further accelerate catalyst design for asymmetric syntheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume